molecular formula C8H8N2O2S B1531742 3-Amino-4-methanesulfonylbenzonitrile CAS No. 1153524-12-9

3-Amino-4-methanesulfonylbenzonitrile

Cat. No.: B1531742
CAS No.: 1153524-12-9
M. Wt: 196.23 g/mol
InChI Key: BXNFCNDOPWCHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methanesulfonylbenzonitrile (CAS 1153524-12-9) is an aromatic compound featuring a benzonitrile core substituted with an amino (-NH₂) group at position 3 and a methanesulfonyl (-SO₂CH₃) group at position 4. Its molecular formula is C₈H₇N₂O₂S, with a molecular weight of 195.22 g/mol (calculated). The compound is listed with a purity of 95% in commercial catalogs, though availability is noted as discontinued .

Properties

IUPAC Name

3-amino-4-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNFCNDOPWCHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-methanesulfonylbenzonitrile typically involves the reaction of 3-nitro-4-methanesulfonylbenzonitrile with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 3-Amino-4-methanesulfonylbenzonitrile .

Industrial Production Methods: Industrial production methods for 3-Amino-4-methanesulfonylbenzonitrile often involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methanesulfonylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonyl derivatives

Scientific Research Applications

3-Amino-4-methanesulfonylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methanesulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methanesulfonyl group in the target compound provides stronger electron withdrawal compared to chloro (-Cl) or methyl (-CH₃) groups, enhancing electrophilic reactivity.
  • Solubility : Methanesulfonyl and nitrile groups increase polarity, suggesting better solubility in polar solvents (e.g., DMSO) compared to methyl or chloro analogues .

Functional Group Variations

Nitrile vs. Carboxylic Acid Derivatives

Replacing the nitrile group with a carboxylic acid (-COOH) alters physicochemical properties:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Key Differences
3-Amino-4-methanesulfonylbenzonitrile 1153524-12-9 CN 195.22 Higher reactivity for nucleophilic addition; lower water solubility
3-Amino-4-methanesulfonylbenzoic acid 204783-05-1 COOH 213.22 Increased water solubility due to acidity; potential for salt formation

Sulfonyl vs. Sulfonamide Groups

Methanesulfonyl (-SO₂CH₃) differs from sulfonamide (-SO₂NH₂) in electronic and steric profiles, impacting biological activity. Sulfonamides are common in antibiotics, whereas sulfonyl groups enhance metabolic stability .

Biological Activity

3-Amino-4-methanesulfonylbenzonitrile (CAS Number: 1153524-12-9) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₂S
  • Molecular Weight : 198.25 g/mol
  • Structure : The compound features an amino group and a methanesulfonyl group attached to a benzonitrile backbone, which contributes to its biological activity.

Biological Activities

3-Amino-4-methanesulfonylbenzonitrile has been investigated for various biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research has highlighted its role in inhibiting cancer cell proliferation. It is believed to affect metabolic pathways in cancer cells, particularly those related to glycolysis, which is often upregulated in malignant cells—a phenomenon known as the "Warburg Effect" .
  • Anti-inflammatory Effects : Preliminary findings suggest that 3-amino-4-methanesulfonylbenzonitrile may inhibit pro-inflammatory cytokines and enzymes, similar to other compounds that target inflammatory pathways .

The exact mechanism of action for 3-amino-4-methanesulfonylbenzonitrile is still under investigation, but it is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, including those related to ATP production and glycolysis regulation .
  • Receptor Modulation : It may interact with various cellular receptors, altering their activity and influencing downstream signaling pathways that affect cell growth and inflammation .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that 3-amino-4-methanesulfonylbenzonitrile exhibited potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods and showed zone inhibition comparable to established antibiotics.
  • Cancer Cell Studies :
    • In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism appears to be linked to the modulation of glycolytic enzymes, specifically phosphofructokinase, which is often overexpressed in cancer cells .
  • Inflammation Models :
    • In animal models of inflammation, administration of 3-amino-4-methanesulfonylbenzonitrile led to decreased levels of inflammatory markers such as IL-6 and COX-2, suggesting its potential as an anti-inflammatory agent .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Anti-inflammatoryDecreased levels of IL-6 and COX-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methanesulfonylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methanesulfonylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.